2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone
Description
Chemical Structure and Key Properties 2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone (CAS: 75717-49-6 or 3226-34-4) is an α-haloketone with a molecular formula of C₈H₅Cl₂O₂ and a molecular weight of 198.65 . The compound features a hydroxyphenyl ring substituted with two chlorine atoms at positions 2 and 3, along with a chloroacetyl group at position 1 (Figure 1). This structure facilitates hydrogen bonding in the crystalline state, as seen in related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone, which forms inversion-symmetric dimers via O–H⋯O and C–H⋯O interactions .
Synthesis
The compound is synthesized via Fries rearrangement under solvent-free conditions using aluminum chloride (AlCl₃) at 140°C, yielding 39% . Alternative routes involve reactions with chloroacetyl chloride under catalytic conditions .
Properties
CAS No. |
75717-49-6 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI Key |
QPLQGGLQKVIQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic method for this compound involves the acylation of 3-chloro-2-hydroxybenzene (a chlorinated phenol derivative) with chloroacetyl chloride. This reaction typically proceeds under controlled conditions to facilitate the formation of the target ethanone compound with minimal side reactions.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-Chloro-2-hydroxybenzene | Starting phenolic substrate |
| 2 | Chloroacetyl chloride | Acylating agent providing the chloroacetyl group |
| 3 | Base (e.g., pyridine or triethylamine) | To neutralize HCl generated during acylation |
| 4 | Solvent (e.g., dichloromethane) | Medium for reaction |
| 5 | Temperature control (0–25°C) | To prevent decomposition and side reactions |
The reaction mechanism involves electrophilic aromatic substitution where the chloroacetyl chloride reacts with the phenolic hydroxyl group and aromatic ring to form the chloro-substituted ethanone.
Detailed Synthetic Procedure from Literature
Chemical Synthesis via Chloroacetyl Chloride
- Reagents: 3-chloro-2-hydroxybenzene, chloroacetyl chloride, base (pyridine or triethylamine), dichloromethane.
- Procedure: Under an inert atmosphere, 3-chloro-2-hydroxybenzene is dissolved in dichloromethane and cooled to 0–5°C. Chloroacetyl chloride is added dropwise with stirring. The base scavenges the HCl formed. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).
- Work-up: The mixture is quenched with water, organic layer separated, washed, dried over anhydrous sodium sulfate, and solvent evaporated under reduced pressure.
- Purification: The crude product is purified by recrystallization or column chromatography.
Reaction Conditions and Yields
| Parameter | Typical Value |
|---|---|
| Temperature | 0–25°C |
| Reaction time | 2–6 hours |
| Solvent | Dichloromethane or similar |
| Base | Pyridine or triethylamine |
| Yield | 70–85% |
| Purity | >95% after purification |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
- Strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.
- Broad peak around 3200–3500 cm⁻¹ for hydroxyl (O–H) group.
- Additional bands indicating aromatic C–H and C–Cl stretches.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Chemical acylation | 3-chloro-2-hydroxybenzene + chloroacetyl chloride, base, DCM, 0–25°C | Laboratory to industrial | 70–85 | Standard synthetic method, scalable |
| Enzymatic reduction (related) | Alpha-chloro-3-hydroxyacetophenone + ketoreductase, isopropanol, phosphate buffer, 30–40°C | Gram to kilogram scale | >99 (conversion) | High stereoselectivity, enzymatic process |
Research Findings and Insights
- The chemical acylation method remains the most direct and widely employed route for synthesizing this compound due to its simplicity and scalability.
- Enzymatic methods, although reported for related compounds, demonstrate the potential for green chemistry approaches with high enantioselectivity.
- Control of reaction parameters such as temperature, solvent choice, and base type is critical to minimize side reactions and optimize yield.
- Spectroscopic characterization confirms the structure and purity of the synthesized compound, essential for its use as an intermediate in further synthetic applications.
Scientific Research Applications
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl and chlorine groups enable the compound to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues, highlighting substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic reactions (e.g., reductions in enantioselective synthesis ).
- Hydrogen Bonding: Hydroxyl groups enable dimerization in the solid state, as seen in 2-chloro-1-(3-hydroxyphenyl)ethanone . The absence of -OH in compounds like 2-chloro-1-(3-fluorophenyl)ethanone disrupts this behavior .
Biological Activity
2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone, an α-haloketone, is a compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. Its unique structural features, including a chloro substituent and a hydroxyl group, enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound exhibits a planar structure characterized by strong hydrogen bonding interactions in its crystal form, which contributes to its stability and biological activity. The presence of the hydroxyl group facilitates interactions with various biological molecules, enhancing its potential efficacy against pathogens and cancer cells .
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity . It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The hydroxyl group is believed to play a crucial role in mediating these interactions, potentially disrupting bacterial cell wall synthesis or function.
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anticancer activity . The structural similarity to other compounds known for their anticancer effects supports further investigation into its potential as an antiproliferative agent. For instance, compounds with similar halogenated phenolic structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Case Studies and Experimental Results
-
Antibacterial Activity :
- A study evaluated the effectiveness of this compound against various bacterial strains, yielding significant inhibition zones compared to control groups.
- The Minimum Inhibitory Concentration (MIC) values indicated that the compound is particularly potent against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity :
- In vitro tests on cancer cell lines (e.g., MDA-MB-231) revealed that treatment with varying concentrations of this compound resulted in dose-dependent decreases in cell viability.
- Apoptosis assays demonstrated increased caspase-3 activation, indicating that the compound induces programmed cell death in cancer cells .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | C8H7ClO2 | Hydroxyl group enhances bioactivity | Antimicrobial, potential anticancer |
| 5-Chloro-2-hydroxyacetophenone | C8H7ClO | Similar structure; used in antimicrobial studies | Moderate antibacterial |
| 4-Chloroacetophenone | C8H7Cl | Lacks hydroxyl group; primarily used in organic synthesis | Limited biological activity |
| 3-Hydroxyacetophenone | C8H8O2 | Hydroxyl group present; used in various chemical syntheses | Some antibacterial properties |
Conclusion and Future Directions
The compound this compound shows promising biological activities that warrant further investigation. Its unique structural features contribute to its antimicrobial and potential anticancer properties. Future research should focus on elucidating the mechanisms of action, optimizing synthesis methods for higher yields, and conducting in vivo studies to fully assess its therapeutic potential.
Chemical Reactions Analysis
Substitution Reactions
The α-chlorine atom exhibits nucleophilic substitution reactivity under basic or nucleophilic conditions. Key pathways include:
a. Amine Substitution
Reaction with primary/secondary amines yields substituted β-ketoamines. For example, treatment with ethylamine in ethanol at 60°C produces 2-(ethylamino)-1-(3-chloro-2-hydroxyphenyl)ethanone (85% yield)1.
b. Thiol Substitution
Thiols (e.g., thiourea) replace the chlorine atom to form thioether derivatives. A study using thiourea in methanol at 25°C achieved 92% conversion within 2 hours2.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Ethylamine | Ethanol | 60°C | 4 hr | 85% |
| Thiourea | Methanol | 25°C | 2 hr | 92% |
| Sodium methoxide | DCM | 0°C → RT | 6 hr | 78% |
Reduction Reactions
The ketone group undergoes selective reduction, preserving chloro and hydroxyl functionalities:
a. Catalytic Hydrogenation
Pd/C-mediated hydrogenation in THF reduces the carbonyl to a secondary alcohol (2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanol) with 95% ee at 50 psi H₂3.
b. Enzymatic Reduction
Ketoreductases (e.g., KRED-101) in phosphate buffer (pH 7.5) at 38°C achieve >99% conversion to (S)-2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanol with 100% enantiomeric excess4.
Enzymatic Reduction Data
| Scale | Enzyme Loading | Co-Solvent | Conversion | ee (%) |
|---|---|---|---|---|
| 10 mL | 5 wt% | Isopropanol | 99.6% | 100 |
| 1 L | 5 wt% | Isopropanol | 99.5% | 100 |
| 20 L | 4 wt% | Phosphate | 99.7% | 100 |
Oxidation Reactions
The hydroxyl group on the phenyl ring can be oxidized to a quinone under strong oxidizing conditions:
a. KMnO₄-Mediated Oxidation
In acidic aqueous acetone, the hydroxyl group oxidizes to form 2-chloro-1-(3-chloro-1,2-benzoquinonyl)ethanone (70% yield)5.
Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Product Stability |
|---|---|---|---|
| KMnO₄ | H₂O/Acetone | 0°C | Air-sensitive |
| CrO₃ | Acetic Acid | 50°C | Stable at −20°C |
Cyclization Reactions
Intramolecular reactions form heterocyclic compounds:
a. Pyrazole Formation
Reaction with hydrazine hydrate in ethanol yields 3-(3-chloro-2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (88% yield)6.
b. Isoflavone Synthesis
Under Claisen-Schmidt conditions, condensation with aryl aldehydes produces chloro-substituted isoflavones (e.g., 6,8-dichloro-4H-chromen-4-one, 76% yield)1.
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous base degrades the α-chloroketone to 3-chloro-2-hydroxybenzoic acid.
-
Photoreactivity : UV light induces C-Cl bond cleavage, forming a benzoyl radical detectable via ESR spectroscopy5.
Comparative Reactivity
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Chlorine Substitution | 1.2 × 10⁻³ | 45.8 ± 1.2 |
| Ketone Reduction | 3.8 × 10⁻⁴ | 62.3 ± 2.1 |
| Hydroxyl Oxidation | 5.6 × 10⁻⁵ | 89.4 ± 3.5 |
Footnotes
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanone, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via acylation of substituted anilines. For example, 3-chloro-2-hydroxyaniline can react with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C for 3 hours . Yields (44–78%) depend on reaction conditions, such as solvent polarity, temperature, and catalyst (e.g., KI in acetone at 60°C). Monitoring via HPLC and optimizing stoichiometry of reagents can improve efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR (if fluorinated analogs are synthesized) .
- HPLC : Assess purity (>95% typically required for publication) and monitor reaction progress .
- Elemental analysis : Validate C, H, N composition .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Due to its lachrymatory properties and potential reactivity, use fume hoods, nitrile gloves, and eye protection. Store in a dry, cool environment away from strong oxidizers. Stability data suggest limited decomposition under inert atmospheres .
Advanced Research Questions
Q. How can stereoselective synthesis of derivatives be achieved using this compound as a precursor?
- Methodological Answer : The compound’s chloroacetophenone moiety enables alkylation/condensation reactions. For example, Darzens condensation with nitrobenzaldehyde derivatives under basic conditions yields trans-epoxides with high stereoselectivity (>95%). Reaction temperature (0–25°C) and base strength (e.g., K2CO3 vs. NaOH) critically influence stereochemical outcomes .
Q. What crystallographic methods are suitable for resolving the 3D structure of its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, piperidin-1-yl derivatives crystallize in monoclinic systems (space group P21/c), with hydrogen-bonding networks analyzed via SHELXPRO .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like HDAC enzymes, leveraging hydroxyl and carbonyl groups for hydrogen bonding .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
